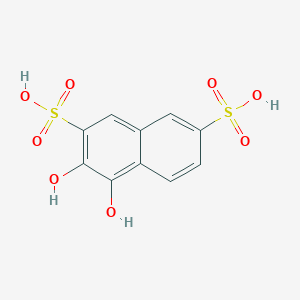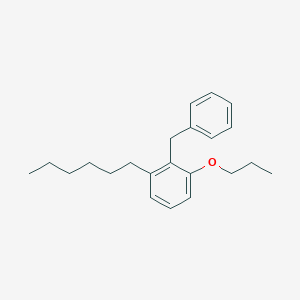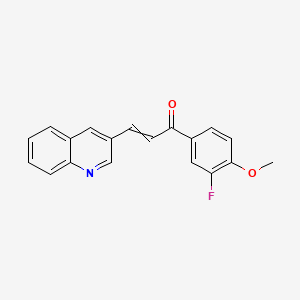
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the class of oxadiazines. This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen and oxygen atoms. The presence of diphenyl groups adds to its stability and reactivity, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of dehydrating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters. The purification process is also scaled up, often involving crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which (6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
(6R)-6H-benzo[c]chromen-6-ylpyridine: Another heterocyclic compound with a similar structure but different functional groups.
n-butyphthalide derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
(6R)-2,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of diphenyl groups. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
919110-52-4 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(6R)-2,6-diphenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C15H12N2O2/c18-14-13(11-7-3-1-4-8-11)19-15(17-16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18)/t13-/m1/s1 |
Clave InChI |
UXCFBRHXYIHVGJ-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2C(=O)NN=C(O2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NN=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)

![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)









